

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxycyclopropane

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Abstract

Ethoxycyclopropane, a fascinating molecule combining the unique structural features of a cyclopropane ring with the functionality of an ether, presents a compelling subject for scientific investigation and a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. By delving into the causality behind its behavior, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective application. The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the ethoxy group, imparts a distinct reactivity profile that is ripe for exploration in the synthesis of novel chemical entities.

Introduction: The Allure of a Strained Ether

Ethoxycyclopropane ($C_5H_{10}O$) is a cyclic ether that has garnered interest due to the unique chemical properties conferred by its three-membered ring. The significant ring strain, a consequence of the deviation from the ideal tetrahedral bond angle of 109.5° , makes the cyclopropane ring susceptible to a variety of ring-opening reactions, rendering it a valuable synthetic intermediate.^[1] The presence of the ethoxy group further modulates its reactivity and physical properties, introducing polarity and a site for potential hydrogen bonding.^[1] This guide

will explore the interplay of these structural features and their impact on the molecule's behavior, providing a foundational understanding for its use in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical properties is paramount for its handling, purification, and application in chemical reactions. The following table summarizes the key physicochemical properties of **ethoxycyclopropane**, compiled from various sources. It is important to note that some discrepancies exist in the reported literature, particularly for boiling point and density. The values presented here represent a critical evaluation of the available data.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O	[1][2]
Molecular Weight	86.13 g/mol	[1]
CAS Number	5614-38-0	[2]
Appearance	Colorless liquid with a characteristic ether-like odor	[1]
Boiling Point	65.2 - 68 °C	[1][2]
Melting Point	-128.50 °C	[1]
Density	Approximately 0.86 g/cm ³	[1]
Solubility	Moderately soluble in polar solvents like water, with increased solubility in nonpolar organic solvents. Solubility in water is reported as 27.24 g/L at 25 °C.	[1][2]

Expert Insight: The notable discrepancies in reported boiling points and densities likely stem from variations in experimental conditions and purity of the samples. For critical applications, it

is advisable to determine these properties on a well-characterized sample. The very low melting point is consistent with a small, non-polar molecule with weak intermolecular forces.

Molecular Structure and Spectroscopic Characterization

The unique structural arrangement of **ethoxycyclopropane** gives rise to a distinct spectroscopic fingerprint. While a complete set of experimentally verified spectra for **ethoxycyclopropane** is not readily available in the public domain, we can predict and interpret its spectral characteristics based on data from analogous compounds and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

- ¹H NMR: The proton NMR spectrum of **ethoxycyclopropane** is expected to show characteristic signals for both the ethoxy and the cyclopropyl protons. The protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns at high field (typically 0.2-1.0 ppm) due to geminal and cis/trans vicinal coupling. The methine proton of the cyclopropyl ring will appear as a multiplet, while the methylene protons will also be multiplets. The methylene protons of the ethoxy group (-O-CH₂-) are expected to appear as a quartet around 3.4-3.6 ppm, coupled to the methyl protons, which will appear as a triplet around 1.2 ppm.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl ring and the ethoxy group. The carbons of the cyclopropane ring are expected to be significantly shielded, appearing at high field (typically 0-20 ppm). The methylene carbon of the ethoxy group will be deshielded by the oxygen atom, appearing around 60-70 ppm, while the methyl carbon will be at a higher field, around 15 ppm. PubChem indicates the availability of a ¹³C NMR spectrum for **ethoxycyclopropane**, confirming the utility of this technique for its characterization.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **ethoxycyclopropane** will be characterized by the following key absorption bands:

- C-H stretching (cyclopropyl): ~3080-3000 cm^{-1}
- C-H stretching (alkyl): ~2980-2850 cm^{-1}
- C-O-C stretching (ether): A strong, characteristic band in the region of 1150-1085 cm^{-1}
- Cyclopropane ring vibrations: Several bands in the fingerprint region, including a characteristic band around 1020 cm^{-1} for the ring deformation.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **ethoxycyclopropane** is expected to show a molecular ion peak (M^+) at m/z 86. The fragmentation pattern will be influenced by the presence of the ether linkage and the cyclopropane ring. Common fragmentation pathways for ethers include α -cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. The cyclopropane ring can also undergo fragmentation, leading to the loss of ethylene (C_2H_4).

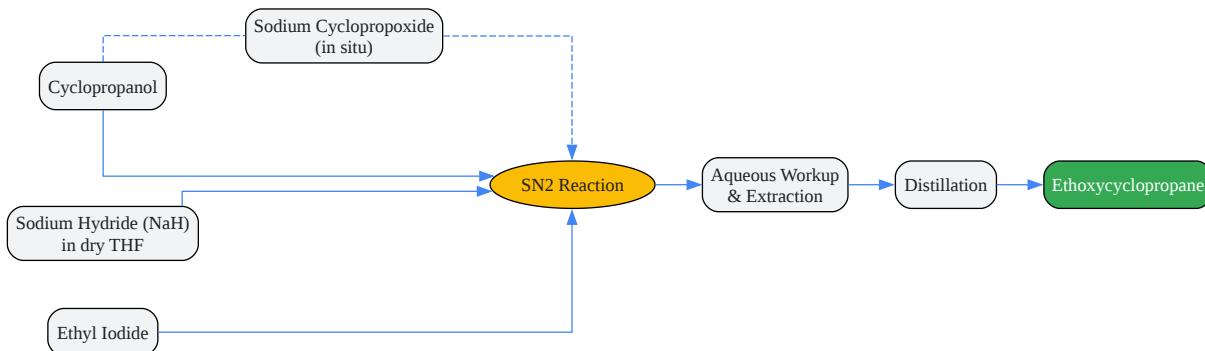
Synthesis of Ethoxycyclopropane: A Practical Approach

The synthesis of **ethoxycyclopropane** can be approached through several routes. A plausible and efficient method is the Williamson ether synthesis, which involves the reaction of a cyclopropoxide salt with an ethyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis and is adapted for the specific synthesis of **ethoxycyclopropane**.

Diagram of the Proposed Synthetic Workflow:



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Caption: Proposed Williamson ether synthesis workflow for **ethoxycyclopropane**.

Step-by-Step Methodology:

- Preparation of Sodium Cyclopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- Reaction with Cyclopropanol: Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This in-situ formation of sodium cyclopropoxide is crucial for the subsequent reaction.
- Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room

temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup and Extraction:** After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.
- **Drying and Purification:** Dry the combined organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude **ethoxycyclopropane** can be purified by fractional distillation to yield the pure product.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** Sodium hydride is a highly reactive and pyrophoric reagent that reacts violently with water and moisture. An inert atmosphere is essential to prevent its decomposition and ensure safety.
- **Anhydrous Solvents:** The Williamson ether synthesis is an $\text{SN}2$ reaction involving a strong nucleophile (alkoxide). The presence of water would protonate the alkoxide, rendering it non-nucleophilic, and would also react with the sodium hydride.
- **Choice of Leaving Group:** Ethyl iodide is chosen as the electrophile due to the excellent leaving group ability of iodide, which facilitates the $\text{SN}2$ reaction.
- **Excess Ethyl Iodide:** A slight excess of the ethylating agent is used to ensure the complete consumption of the valuable cyclopropoxide.
- **Reflux Conditions:** Heating the reaction mixture to reflux provides the necessary activation energy for the $\text{SN}2$ reaction to proceed at a reasonable rate.

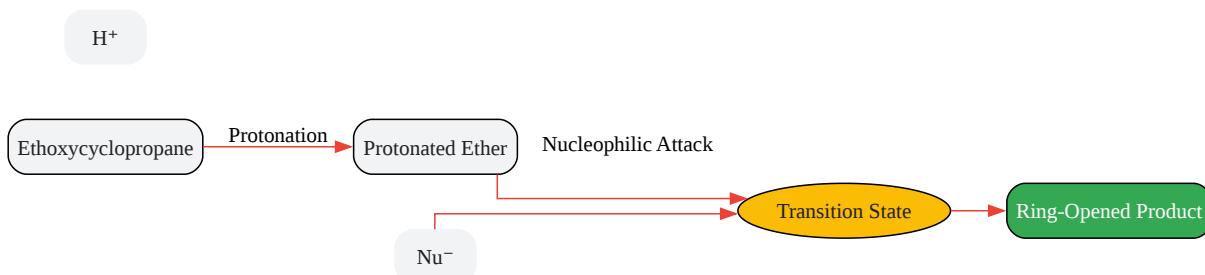
Chemical Reactivity: The Chemistry of a Strained Ring

The chemical reactivity of **ethoxycyclopropane** is dominated by the high ring strain of the cyclopropane moiety, making it susceptible to ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radicals.

Acid-Catalyzed Ring Opening

In the presence of protic or Lewis acids, the ether oxygen can be protonated or coordinated, which activates the cyclopropane ring towards nucleophilic attack. The regioselectivity of the ring opening will depend on the substitution pattern of the cyclopropane ring and the nature of the nucleophile.

Diagram of a Plausible Acid-Catalyzed Ring-Opening Mechanism:



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Caption: Generalized mechanism for acid-catalyzed ring-opening of **ethoxycyclopropane**.

Radical-Mediated Reactions

The cyclopropane ring can also undergo ring-opening via radical intermediates. This can be initiated by radical initiators or through photolysis. The resulting radical can then participate in a variety of subsequent reactions, such as addition to double bonds or cyclization.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **ethoxycyclopropane** is not readily available, its safety profile can be inferred from its structural components: an ether and a cyclopropane. Ethers are known to be flammable and can form explosive peroxides upon prolonged exposure to air and light. Cyclopropane is a flammable gas. Therefore, **ethoxycyclopropane** should be handled with the following precautions:

- Flammability: **Ethoxycyclopropane** is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.
- Peroxide Formation: As an ether, **ethoxycyclopropane** may form explosive peroxides. Store in a tightly sealed container, away from light and air. It is advisable to test for the presence of peroxides before distillation.
- Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.

Applications in Research and Drug Development

The unique structural and reactive properties of **ethoxycyclopropane** make it a valuable tool in several areas of chemical research and development:

- Synthetic Intermediate: The strained cyclopropane ring serves as a latent functional group that can be unmasked through ring-opening reactions to introduce a variety of functionalities.
- Medicinal Chemistry: The cyclopropyl group is a common motif in many biologically active molecules and pharmaceuticals. **Ethoxycyclopropane** can serve as a precursor for the synthesis of more complex cyclopropane-containing drug candidates. The incorporation of a cyclopropyl ring can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.
- Mechanistic Studies: The reactivity of **ethoxycyclopropane** can be studied to gain a deeper understanding of the mechanisms of ring-opening reactions and the factors that control their stereochemistry and regioselectivity.

Conclusion

Ethoxycyclopropane is a molecule that packs a significant amount of chemical potential into a small frame. Its physical properties are characteristic of a small, volatile ether, while its chemical reactivity is dominated by the high ring strain of the cyclopropane ring. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for

harnessing its potential as a versatile building block in organic synthesis and as a probe for mechanistic studies. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of strained ring systems like **ethoxycyclopropane** will undoubtedly play an increasingly important role.

References

- **Ethoxycyclopropane** - Solubility of Things. (n.d.).
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